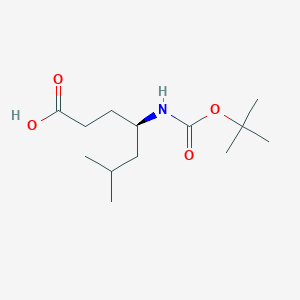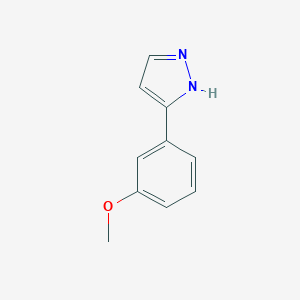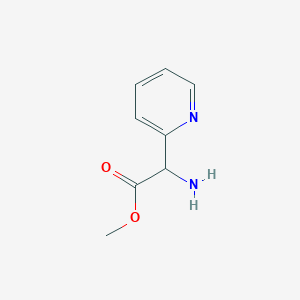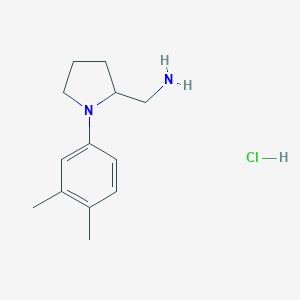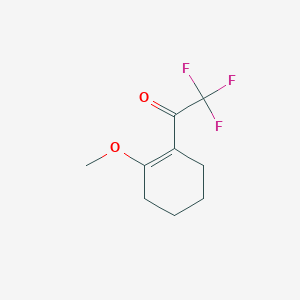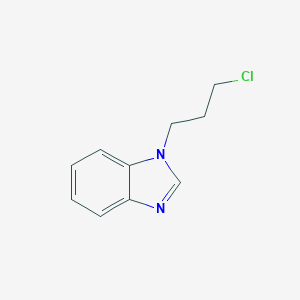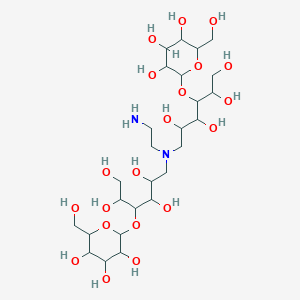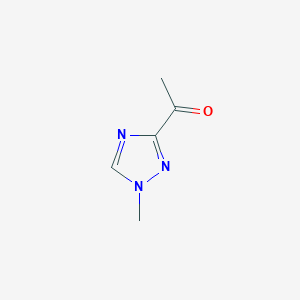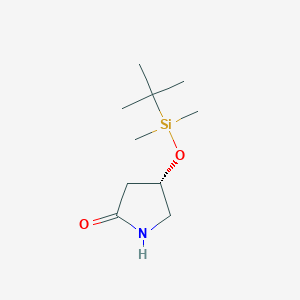
(S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one, commonly referred to as S-4-BDMS, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid that is soluble in organic solvents and is used as a reagent in organic synthesis. S-4-BDMS is known for its high reactivity and is used in a variety of chemical reactions, including alkylation, condensation, and cyclization. In addition, S-4-BDMS is often used as a protecting group in peptide synthesis.
Applications De Recherche Scientifique
Metabolic Studies and Drug Development
(S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one is involved in metabolic studies and drug development processes. For instance, it's a component in the structure of certain drugs and its metabolic pathways are studied for better understanding and development of pharmaceuticals. The drug vildagliptin, which includes a pyrrolidine structure similar to this compound, has been studied for its absorption, metabolism, and excretion in humans. The drug is metabolized via multiple pathways, including hydrolysis of the cyano group and the amide bond, glucuronidation, and oxidation on the pyrrolidine moiety. Such studies are crucial for assessing drug safety, efficacy, and potential drug-drug interactions (He et al., 2009).
Metabolite Analysis
In another study, this compound derivatives were analyzed to understand their metabolic profile in humans. N-(2-hydroxyethyl)-pyrrolidine (HEP, Epolamine), which shares structural similarities with this compound, was administered to volunteers to study its plasma profile and calculate relevant pharmacokinetic parameters. Such research helps in understanding the biological behavior of compounds, guiding the design and development of new drugs (Giachetti et al., 1996).
Cancer Research and Treatment
Compounds with the pyrrolidine structure are also studied in the context of cancer research and treatment. For example, studies involving 2-Phenethyl isothiocyanate (PEITC), a compound structurally related to this compound, focus on its role as an inhibitor of metabolic activation of tobacco-specific lung carcinogens. This provides insights into potential therapeutic approaches for lung cancer prevention in smokers (Yuan et al., 2016).
Propriétés
IUPAC Name |
(4S)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-6-9(12)11-7-8/h8H,6-7H2,1-5H3,(H,11,12)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVGOGJIDJYUNN-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=O)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CC(=O)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B115297.png)

